

BQR-695 (CAS: 1513879-21-4): A Technical Guide for Preclinical Research

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Compound of Interest		
Compound Name:	BQR-695	
Cat. No.:	B15604774	Get Quote

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Executive Summary

BQR-695, also identified as NVP-BQR695, is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ).[1][2] This enzyme is a critical component of cellular signaling, primarily through its role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane dynamics.[1][3] **BQR-695** has garnered significant interest in the scientific community for its pronounced activity against Plasmodium falciparum, the parasite responsible for malaria, and its potential as a broad-spectrum antiviral agent.[4][5][6][7] This document provides a comprehensive technical overview of **BQR-695**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to support ongoing and future research endeavors.

Chemical and Physical Properties



Property	Value	
CAS Number	1513879-21-4	
Molecular Formula	C19H20N4O3	
Molecular Weight	352.39 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (e.g., 50 mg/mL)	

Quantitative Data: In Vitro Inhibitory Activity

BQR-695 demonstrates high potency against both human and Plasmodium falciparum PI4KIIIβ, with a notable selectivity for the parasitic enzyme.

Target Species	Enzyme	IC50 (nM)
Homo sapiens (Human)	РІ4КІІΙβ	80 - 90
Plasmodium falciparum	ΡΙ4ΚΙΙΙβ	3.5 - 71

Note: The reported IC_{50} values for the Plasmodium variant of PI4KIII β show some variability in the literature, which may be attributable to different assay conditions or parasite strains.

Mechanism of Action

BQR-695 exerts its biological effects by directly inhibiting the catalytic activity of PI4KIIIβ.[1] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial signaling lipid and a precursor for other phosphoinositides, playing a vital role in the regulation of membrane trafficking, particularly at the Golgi apparatus and endosomal compartments.[3][8]

By inhibiting PI4KIIIβ, **BQR-695** leads to a depletion of the cellular PI4P pool.[1] This disruption of PI4P homeostasis interferes with downstream cellular processes that are dependent on this lipid for their function, including the recruitment of effector proteins that regulate vesicular transport and membrane identity.[3][8] In the context of Plasmodium falciparum infection, the

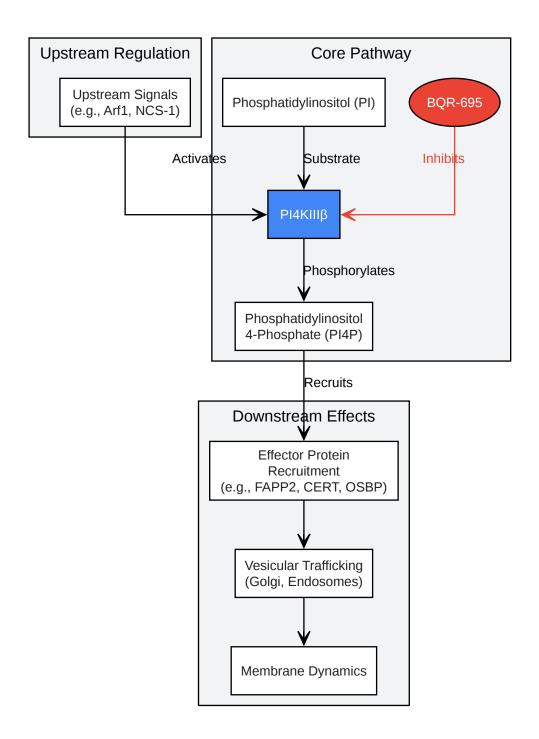


inhibition of the parasite's PI4KIIIβ disrupts essential signaling pathways required for its growth and replication within red blood cells, ultimately leading to parasite death.[4]

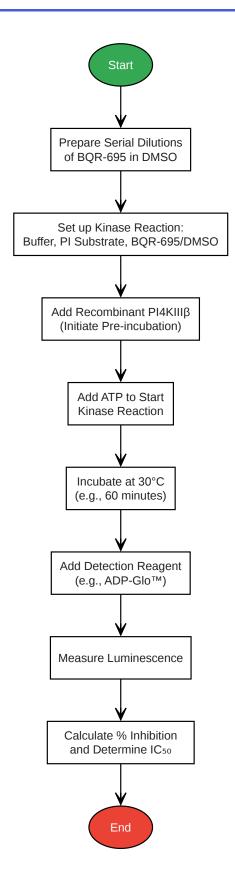
Signaling Pathways and Experimental Workflows PI4KIIIß Signaling Pathway

The following diagram illustrates the central role of PI4KIII β in the synthesis of PI4P and its subsequent impact on downstream cellular processes.









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